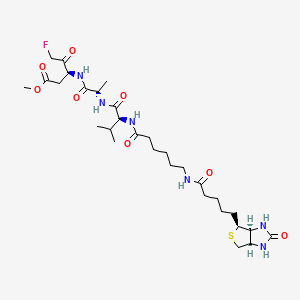

Biotin-VAD-FMK

説明

特性

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLQMKJGYKHCT-VRKQFSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-VAD-FMK, a potent and widely used pan-caspase inhibitor. This document details its mechanism of action, quantitative inhibitory data, and explicit experimental protocols for its application in apoptosis research.

Core Concepts: Mechanism and Application

This compound (Biotin-Val-Ala-Asp-fluoromethyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor. Its design incorporates three key features that make it an invaluable tool for studying apoptosis:

-

A Tripeptide Recognition Sequence (VAD): The Val-Ala-Asp sequence is recognized by a broad range of caspases, the key effector proteases in the apoptotic cascade.

-

An Irreversible Inhibitor (FMK): The fluoromethyl ketone group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to their irreversible inhibition.

-

A Biotin Tag: The biotin moiety allows for the affinity-based detection, pull-down, and isolation of active caspases from cell lysates.[1] This is particularly useful for identifying which caspases are activated in a specific apoptotic pathway.

This compound is a synthetic peptide designed as a methyl ester to facilitate its permeability across cell membranes.[2] Once inside the cell, it binds to active caspases, effectively blocking the apoptotic signaling cascade. The biotin tag can then be targeted with streptavidin-conjugated probes for visualization or purification.

Quantitative Data: Inhibitory Profile

| Caspase Target | Reported IC50 Range for Z-VAD-FMK (nM)[3] |

| Caspase-1 | Potently Inhibited |

| Caspase-3 | Potently Inhibited |

| Caspase-7 | Potently Inhibited |

| Caspase-8 | Potently Inhibited |

| Caspase-9 | Potently Inhibited |

Note: The VAD motif has a broad specificity for caspases. For more targeted inhibition, caspase-specific inhibitors with different peptide sequences (e.g., DEVD for caspase-3, IETD for caspase-8) are available.

Experimental Protocols

Affinity Labeling and Pull-Down of Active Caspases

This protocol describes the use of this compound to label and isolate active caspases from cell lysates, followed by identification via Western blotting.[1][4]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (20 mM stock in DMSO)[5]

-

RIPA Lysis Buffer (10 mM Tris-HCl pH 7.4, 1 mM EDTA, 150 mM NaCl, 1% Nonidet P-40, 1% w/v sodium deoxycholate, 0.1% w/v SDS) supplemented with protease inhibitor cocktail[1]

-

Streptavidin-agarose beads

-

Laemmli sample buffer

-

SDS-PAGE apparatus

-

Western blotting equipment and reagents

-

Caspase-specific primary antibodies

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed bone marrow-derived macrophages (BMDMs) in 6-well plates at a density of 1 x 10^7 cells/well.[1]

-

Inhibitor Pre-incubation: Replenish the media with fresh media containing 20 µM this compound and incubate for 15 minutes before inducing apoptosis.[1]

-

Apoptosis Induction: Induce apoptosis using the desired method (e.g., treatment with an appropriate stimulus).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[1]

-

Clarification of Lysate: Centrifuge the lysate to pellet cellular debris and collect the cleared supernatant.

-

Affinity Pull-Down: Incubate the cleared lysates with streptavidin-agarose beads overnight with gentle rotation to capture the biotin-labeled active caspases.[1]

-

Washing: Thoroughly wash the beads with RIPA buffer to remove non-specifically bound proteins.[1]

-

Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.[1]

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with caspase-specific antibodies to identify the captured active caspases.[1][4]

Western Blotting for Biotinylated Proteins

This is a general protocol for detecting biotinylated proteins, such as caspases labeled with this compound, after SDS-PAGE and transfer.

Procedure:

-

Blocking: After transferring the proteins to a membrane, block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation (for non-biotinylated controls): For standard Western blotting, incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

-

Streptavidin-HRP Incubation (for biotinylated samples): For detecting biotinylated proteins, incubate the membrane with HRP-conjugated streptavidin in blocking buffer for 1 hour at room temperature.[6]

-

Washing: Wash the membrane three times for 5 minutes each with TBST.[6]

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Visualizations

Caption: Inhibition of apoptotic signaling by this compound.

Caption: Workflow for identifying active caspases.

References

An In-depth Technical Guide to the Irreversible Caspase Binding of Biotin-VAD-FMK

This guide provides a comprehensive overview of Biotin-VAD-FMK, a potent and widely used tool for the study of apoptosis. It is intended for researchers, scientists, and drug development professionals who are interested in the detection, isolation, and characterization of active caspases.

Core Concepts: Mechanism of Irreversible Caspase Inhibition

This compound is a cell-permeable, irreversible pan-caspase inhibitor. Its design incorporates three key functional components:

-

Biotin: A highly specific affinity tag that allows for the detection and purification of the inhibitor-caspase complex using streptavidin- or avidin-conjugated reagents.

-

VAD (Val-Ala-Asp): A tripeptide sequence that mimics the preferred cleavage site of many caspases, providing broad-spectrum reactivity.

-

FMK (Fluoromethylketone): An electrophilic group that covalently modifies the catalytic cysteine residue in the active site of a caspase, leading to irreversible inhibition.

The interaction begins with the recognition of the VAD peptide by the active caspase. This is followed by a nucleophilic attack from the active site cysteine on the ketone carbon of the FMK group. This results in the formation of a stable thioether bond, effectively and irreversibly inactivating the caspase enzyme. Due to its broad specificity, this compound is a valuable tool for the general detection and isolation of active caspases in experimental systems.[1][2]

Quantitative Analysis of Caspase Inhibition

| Caspase Target | Inhibitor | IC50 (nM) | Ki (nM) |

| Caspase-1 | z-VAD-FMK | <1 | - |

| Caspase-3 | z-VAD-FMK | 0.2 | - |

| Caspase-4 | z-VAD-FMK | <1 | - |

| Caspase-5 | z-VAD-FMK | <1 | - |

| Caspase-6 | z-VAD-FMK | - | 2.3 |

| Caspase-7 | z-VAD-FMK | 1.6 | - |

| Caspase-8 | z-VAD-FMK | 0.4 | - |

| Caspase-9 | z-VAD-FMK | - | 1.1 |

| Caspase-10 | z-VAD-FMK | 0.8 | - |

Note: Data presented is for z-VAD-FMK and serves as a proxy for the binding affinity of the VAD-FMK component of this compound. IC50 and Ki values can vary depending on the assay conditions.

Experimental Protocols

Affinity Purification of Active Caspases from Cell Lysates

This protocol describes the isolation of active, biotin-labeled caspases from cell lysates using streptavidin-conjugated beads.[3]

Materials:

-

Cells undergoing apoptosis and control (non-apoptotic) cells

-

This compound (typically dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Treatment: Treat cells with an apoptotic stimulus. In the final 1-2 hours of treatment, add this compound to a final concentration of 10-50 µM.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in an appropriate lysis buffer containing a protease inhibitor cocktail on ice for 30 minutes.

-

Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Binding to Streptavidin Beads: Transfer the supernatant to a new tube and add streptavidin beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads). Discard the supernatant and wash the beads 3-5 times with wash buffer.

-

Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the biotinylated proteins.

-

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for subsequent Western blot analysis.

Western Blot Analysis of Affinity-Purified Caspases

Materials:

-

Eluted samples from affinity purification

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the caspases of interest

-

HRP-conjugated streptavidin or HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific caspases overnight at 4°C.

-

Secondary Antibody/Streptavidin-HRP Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody or HRP-conjugated streptavidin (to directly detect the biotinylated caspases) for 1 hour at room temperature.

-

Detection: After washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Experimental Workflow

Mechanism of Action

References

Methodological & Application

Application Notes and Protocols for Affinity Purification using Biotin-VAD-FMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotin-VAD-FMK (Biotin-Val-Ala-Asp(OMe)-Fluoromethylketone) in the affinity purification of active caspases. This compound is a potent, cell-permeable, and irreversible pan-caspase inhibitor that covalently binds to the catalytic site of active caspases.[1][2][3] The biotin moiety allows for the specific capture and isolation of these enzyme-inhibitor complexes using streptavidin-conjugated resins.[4][5] This technique is invaluable for identifying and characterizing active caspases in complex biological samples, contributing to a deeper understanding of apoptosis and other caspase-mediated processes.

Mechanism of Action

This compound is a synthetic peptide analogue that mimics the caspase cleavage site. The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2] As it only binds to the active conformation of the enzyme, it serves as a specific probe for activated caspases.[1] The attached biotin ligand then serves as a high-affinity handle for purification.

Data Presentation

Successful affinity purification relies on the efficient capture of the biotinylated target. The binding capacity of the streptavidin resin is a critical parameter. Below is a summary of typical binding capacities for commercially available streptavidin-conjugated resins. Note that the binding capacity for this compound-labeled caspases may vary depending on steric hindrance and other factors.

| Resin Type | Ligand | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) |

| Streptavidin Agarose | Streptavidin | >120 nmol/mL of resin | ~3 mg of biotinylated antibody/mL of settled agarose |

| Streptavidin Magnetic Beads | Streptavidin | ≥ 12 nmol/mg of beads | ≥ 110 µg/mg of biotinylated IgG |

| High Capacity Neutravidin Agarose | Neutravidin | ~3 nmol/mg resin | Not specified |

Data compiled from various commercial sources. Actual binding capacities may vary by manufacturer and experimental conditions.

Experimental Protocols

Here we provide detailed protocols for both in vitro labeling of cell lysates and in vivo labeling of intact cells for the subsequent affinity purification of active caspases.

Protocol 1: In Vitro Labeling and Affinity Purification of Active Caspases from Cell Lysates

This protocol is suitable for the isolation of active caspases from cell populations that have been induced to undergo apoptosis.

Materials:

-

This compound (stored at -20°C as a stock solution in DMSO)[6][7]

-

Cells induced to undergo apoptosis and control (uninduced) cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM KCl, 0.5% Triton X-100, with complete protease inhibitor cocktail)[8]

-

Streptavidin-conjugated beads (agarose or magnetic)

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 2X SDS-PAGE sample buffer, or 8 M guanidine-HCl, pH 1.5 for harsh elution, or excess free biotin for competitive elution)[9]

-

Microcentrifuge tubes

-

End-over-end rotator

-

Magnetic stand (for magnetic beads)

Procedure:

-

Cell Lysis:

-

Harvest and wash 1-10 x 10^6 cells with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

In Vitro Labeling:

-

Affinity Capture:

-

Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.

-

Add the equilibrated beads to the labeled cell lysate. The amount of beads will depend on their binding capacity and the expected amount of active caspases.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

For SDS-PAGE analysis: Add 50 µL of 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes. The supernatant will contain the purified, denatured caspases.

-

For functional assays (competitive elution): Add an elution buffer containing a high concentration of free biotin (e.g., 2 mM D-biotin in PBS) and incubate for 1 hour at room temperature. This method may have lower efficiency.[11]

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using caspase-specific antibodies to identify the purified active caspases.

-

Protocol 2: In Vivo Labeling and Affinity Purification of Active Caspases

This protocol allows for the labeling of active caspases within intact cells, minimizing the risk of post-lysis activation.

Materials:

-

This compound

-

Cell culture medium

-

Cells undergoing apoptosis

-

Reagents and equipment from Protocol 1

Procedure:

-

In Vivo Labeling:

-

To cells in culture that have been treated to induce apoptosis, add this compound directly to the culture medium at a final concentration of 20-50 µM.

-

Incubate for the desired period (e.g., 1-4 hours) under normal cell culture conditions. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.

-

-

Cell Lysis:

-

Following incubation, harvest the cells and proceed with the cell lysis steps as described in Protocol 1.

-

-

Affinity Capture, Washing, Elution, and Analysis:

-

Proceed with the affinity capture, washing, elution, and analysis steps as outlined in Protocol 1.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the major caspase activation pathways. This compound can be used to capture the active caspases in these pathways.

Caption: Major caspase activation pathways leading to apoptosis.

Experimental Workflow

The diagram below outlines the key steps in the affinity purification of active caspases using this compound.

Caption: Experimental workflow for this compound affinity purification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. scbt.com [scbt.com]

- 4. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, pan-caspase inhibitor (ab142032) | Abcam [abcam.com]

- 8. A Novel Cell Lysis Approach Reveals That Caspase-2 Rapidly Translocates from the Nucleus to the Cytoplasm in Response to Apoptotic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotin-VAD-FMK Streptavidin Pulldown Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biotin-VAD-FMK streptavidin pulldown assay is a powerful affinity purification technique used to isolate and identify active caspases from cell lysates. This method is instrumental in the study of apoptosis, or programmed cell death, a critical process in development, tissue homeostasis, and various disease states. By understanding the activation of specific caspases, researchers can elucidate the signaling pathways involved in apoptosis and develop targeted therapeutic interventions.

This compound (biotinylated valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] The VAD-FMK moiety covalently binds to the catalytic site of active caspases, effectively "tagging" them. The biotin label then allows for the selective capture of these tagged caspases using streptavidin-conjugated beads.[2][3] Subsequent analysis, typically by Western blotting, enables the identification of the specific caspases that were active in the cell at the time of lysis.[3]

Principle of the Assay

The assay is based on the high-affinity interaction between biotin and streptavidin.[4] The experimental workflow involves three main stages:

-

Labeling of Active Caspases: Cell lysates containing active caspases are incubated with this compound. The inhibitor covalently binds to the active site of caspases.

-

Affinity Capture: The biotin-labeled caspases are then captured by streptavidin-conjugated beads.

-

Elution and Analysis: The captured caspases are eluted from the beads and identified by downstream applications such as Western blotting.

Applications in Research and Drug Development

-

Identification of active caspases: Determines which specific caspases are activated in a given apoptotic pathway.

-

Elucidation of apoptotic signaling pathways: Helps to map the cascade of caspase activation in response to various stimuli.

-

Screening of caspase inhibitors: Can be adapted to screen for novel compounds that inhibit caspase activation.

-

Evaluation of drug efficacy: Assesses the pro-apoptotic or anti-apoptotic effects of drug candidates by monitoring caspase activation.

Signaling Pathway: Caspase Activation in Apoptosis

Caspase activation is a central event in apoptosis and can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Figure 1. Caspase activation pathways in apoptosis.

Experimental Workflow

The following diagram illustrates the major steps of the this compound streptavidin pulldown assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Detection of Active Caspases using Biotin-VAD-FMK and Western Blotting

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fortislife.com [fortislife.com]

- 8. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]

- 9. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]

- 10. researchgate.net [researchgate.net]

- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Quantification of active caspase 3 in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. novopro.cn [novopro.cn]

- 16. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apoptosis Inhibition Using Biotin-VAD-FMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing Biotin-Val-Ala-Asp(OMe)-Fluoromethyl Ketone (Biotin-VAD-FMK) as a potent and irreversible pan-caspase inhibitor for the study of apoptosis. This compound is a cell-permeable reagent that covalently binds to the catalytic site of activated caspases, effectively blocking the apoptotic cascade. Its biotin moiety allows for the detection, quantification, and isolation of active caspases from apoptotic cells.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and elimination of damaged or infected cells. The caspase family of cysteine proteases plays a central role in executing the apoptotic program. This compound serves as an invaluable tool for researchers studying the intricate mechanisms of apoptosis by enabling both the inhibition of caspase activity and the specific labeling of cells undergoing apoptosis.[1][2][3] This document outlines the principles of its use, effective concentrations in various cell types, and detailed protocols for its application.

Data Presentation: Recommended Concentrations of Pan-Caspase Inhibitors

The optimal concentration of this compound or the closely related Z-VAD-FMK can vary depending on the cell type, the apoptosis-inducing agent, and the specific experimental goals. The following table summarizes effective concentrations reported in the literature. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

| Cell Type | Apoptosis Inducer | Inhibitor | Concentration | Reference |

| Jurkat T cells | Staurosporine | Z-VAD-FMK | 50 µM | [4][5] |

| Jurkat T cells | Anti-Fas mAb | Z-VAD-FMK | 20 µM | [6] |

| Jurkat T cells | Etoposide, Camptothecin | Z-VAD-FMK | 100 µM | [7] |

| HeLa Cells | TNF-α & Actinomycin D | Z-VAD-FMK | 25 µM | [8][9] |

| Human Neutrophils | TNF-α | Z-VAD-FMK | 1-30 µM (inhibition), >100 µM (enhancement) | [10] |

| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation | Z-VAD-FMK | 100 µM | [11] |

| Bovine Lens Epithelial Cells | Staurosporine | Z-VAD-FMK | 20 µM | [12] |

| Various Cell Lines | General Use for Apoptosis Inhibition | This compound | 10 µM | [13] |

| THP-1 and Jurkat T cells | General Use | Z-VAD-FMK | 20-50 µM | [14] |

| Inflamed Microglia | Lipopolysaccharide (LPS) | Z-VAD-FMK | 50 µM | [15] |

Note: Z-VAD-FMK is a widely used pan-caspase inhibitor with a similar mechanism of action to this compound, but lacking the biotin tag. The concentrations used for Z-VAD-FMK can serve as a valuable starting point for optimizing experiments with this compound.

Experimental Protocols

Protocol 1: Inhibition of Apoptosis and In Situ Labeling of Active Caspases for Flow Cytometry

This protocol describes the use of this compound to inhibit apoptosis and label cells with active caspases for subsequent detection by flow cytometry.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Cell culture medium

-

Apoptosis-inducing agent

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% Saponin)

-

Streptavidin-fluorochrome conjugate (e.g., Streptavidin-FITC)

-

Flow cytometer

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[13]

-

Cell Culture and Treatment: a. Plate cells at the desired density and allow them to adhere or stabilize in culture. b. Pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) for 30-60 minutes before inducing apoptosis.[14] c. Induce apoptosis using your chosen method (e.g., chemical inducer, UV irradiation). Include appropriate positive and negative controls. d. Incubate for the desired period to allow for apoptosis induction.

-

Cell Harvesting and Labeling: a. Harvest cells by centrifugation. b. Wash the cell pellet twice with cold PBS to remove excess inhibitor. c. Resuspend the cell pellet in 500 µL of Fixation Buffer and incubate for 10-15 minutes at room temperature. d. Wash the cells once with PBS. e. Resuspend the cells in 2 mL of Permeabilization Buffer. f. Centrifuge the cells and resuspend the pellet in 200 µL of Permeabilization Buffer. g. Add the streptavidin-fluorochrome conjugate at the manufacturer's recommended concentration. h. Incubate for 30-45 minutes at room temperature in the dark. i. Wash the cells twice with Permeabilization Buffer.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in 400-500 µL of PBS. b. Analyze the cells on a flow cytometer, detecting the fluorescence of the streptavidin conjugate. Apoptotic cells will exhibit a higher fluorescence intensity.

Protocol 2: Affinity Labeling and Detection of Active Caspases by Western Blotting

This protocol outlines the procedure for labeling active caspases with this compound in cell lysates and their subsequent detection by western blotting.

Materials:

-

This compound

-

DMSO

-

Cell culture reagents

-

Apoptosis-inducing agent

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Treat cells with an apoptosis inducer as described in Protocol 1. b. Harvest and wash the cells with cold PBS. c. Lyse the cells in a suitable lysis buffer containing protease inhibitors. d. Determine the protein concentration of the lysate.

-

Affinity Labeling: a. To label active caspases in vitro, incubate the cell lysate (containing 50-100 µg of protein) with this compound (final concentration of 1-10 µM) for 30-60 minutes at 37°C.

-

SDS-PAGE and Western Blotting: a. Add Laemmli sample buffer to the labeled lysates and boil for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with Streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature. f. Wash the membrane extensively with TBST. g. Add the chemiluminescent substrate and visualize the biotinylated proteins (active caspases) using an imaging system.

Protocol 3: Affinity Purification of Active Caspases

This protocol provides a general workflow for the isolation of active caspases using this compound and streptavidin-conjugated beads.[16]

Materials:

-

This compound labeled cell lysate (from Protocol 2)

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., high concentration of free biotin or a low pH buffer)

Procedure:

-

Binding: a. Incubate the this compound labeled cell lysate with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

-

Elution: a. Elute the bound active caspases from the beads using an appropriate Elution Buffer. b. Collect the eluate for downstream analysis, such as mass spectrometry or western blotting with caspase-specific antibodies.

Visualizations

Caption: Caspase-mediated apoptosis signaling pathways and the inhibitory action of this compound.

Caption: Experimental workflow for using this compound to label and analyze active caspases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. adooq.com [adooq.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 7. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. qvdoph.com [qvdoph.com]

- 15. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis using Biotin-VAD-FMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-VAD-FMK for the detection and quantification of apoptotic cells by flow cytometry. This method offers a robust and sensitive approach to identifying cells in the early to mid-stages of apoptosis through the detection of active caspases.

Introduction to Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] This process is tightly regulated and executed by a family of cysteine proteases known as caspases.[2][3] Caspases exist as inactive zymogens in healthy cells and are activated in a proteolytic cascade in response to pro-apoptotic stimuli.[2][3] There are two primary pathways leading to caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2]

-

The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[2] This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is cleaved and activated.[2]

-

The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[2] This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[2] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of pro-caspase-9.[2]

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which are responsible for cleaving a broad range of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Principle of the this compound Assay

This compound is a cell-permeable, irreversible pan-caspase inhibitor.[4] The Val-Ala-Asp (VAD) peptide sequence is a preferred substrate for a wide range of caspases. The fluoromethylketone (FMK) group allows the inhibitor to covalently bind to the active site of caspases, ensuring its retention within the cell. The biotin label provides a versatile tag for subsequent detection using a fluorophore-conjugated streptavidin.[5][6]

In this assay, apoptotic cells with active caspases will bind to this compound. Following this, a fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-PE) is added, which binds with high affinity to the biotin tag.[7] The resulting fluorescent signal in the cells is directly proportional to the amount of active caspases and can be quantified using flow cytometry. Co-staining with a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), allows for the discrimination between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Signaling Pathway of Caspase Activation in Apoptosis

Caption: The extrinsic and intrinsic pathways of caspase activation leading to apoptosis.

Experimental Workflow for Apoptosis Detection

Caption: Step-by-step workflow for detecting apoptosis using this compound and flow cytometry.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Streptavidin conjugated to a fluorophore (e.g., FITC, PE, APC)[7]

-

Propidium Iodide (PI) or 7-AAD

-

1X Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (calcium-containing buffer, often supplied with Annexin V kits, or can be prepared)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) - for positive control

-

FACS tubes

-

Flow cytometer

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation:

-

This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.[4] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Streptavidin-Fluorophore Working Solution: Dilute the streptavidin-fluorophore conjugate in 1X PBS or a suitable staining buffer to the recommended working concentration (typically 0.5-10 µg/mL, but should be titrated for optimal performance).[5]

-

Propidium Iodide (PI) Staining Solution: Prepare a 1 mg/mL stock solution of PI in water. For use, dilute to a final concentration of 1-5 µg/mL in 1X Binding Buffer.

2. Cell Preparation and Treatment:

-

Culture cells to the desired density.

-

Induce apoptosis in the experimental samples by treating with the desired agent for the appropriate duration.

-

Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis-inducing agent).

3. Staining Procedure:

-

Harvest cells (for adherent cells, use a gentle dissociation method like trypsinization, followed by inactivation of trypsin).

-

Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of pre-warmed cell culture medium.

-

Add the appropriate volume of this compound stock solution to achieve the desired final concentration (typically 10-20 µM, but should be optimized).

-

Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash the cells twice with 1 mL of cold 1X PBS. Centrifuge at 300 x g for 5 minutes after each wash.

-

Resuspend the cell pellet in 100 µL of cold 1X PBS containing the diluted streptavidin-fluorophore conjugate.

-

Incubate for 20-30 minutes at 4°C, protected from light.[10]

-

Wash the cells twice with 1 mL of cold 1X PBS.

-

Resuspend the cell pellet in 300-500 µL of 1X Binding Buffer.

-

Add PI to a final concentration of 1-5 µg/mL immediately before analysis.

4. Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Use appropriate laser lines and filters for the chosen fluorophore and PI.

-

Set up compensation controls using single-stained samples.

-

Gate on the cell population of interest based on forward and side scatter to exclude debris.

-

Analyze the data to distinguish between:

-

Live cells: Negative for both the streptavidin-fluorophore and PI.

-

Early apoptotic cells: Positive for the streptavidin-fluorophore and negative for PI.

-

Late apoptotic/necrotic cells: Positive for both the streptavidin-fluorophore and PI.

-

Necrotic cells: Negative for the streptavidin-fluorophore and positive for PI.

-

Data Presentation

The quantitative data obtained from flow cytometry can be summarized in a table for easy comparison between different experimental conditions.

Table 1: Representative Quantitative Analysis of Apoptosis in Jurkat Cells Treated with Staurosporine

| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| Staurosporine (1 µM, 4h) | 45.7 ± 3.5 | 35.8 ± 2.9 | 18.5 ± 1.7 |

Data are presented as mean ± standard deviation from three independent experiments. The percentages of early apoptotic cells were determined by the population positive for the streptavidin-fluorophore and negative for PI. Late apoptotic/necrotic cells were positive for both markers.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background fluorescence in negative control | - Non-specific binding of streptavidin. - Autofluorescence of cells. | - Include a blocking step with 1% BSA in the staining buffer. - Titrate the concentration of the streptavidin-fluorophore. - Run an unstained control to assess autofluorescence and adjust instrument settings accordingly.[11] |

| Weak or no signal in positive control | - Inefficient apoptosis induction. - Suboptimal concentration of this compound. - Inactive streptavidin-fluorophore. | - Confirm the efficacy of the apoptosis-inducing agent and optimize treatment time and concentration. - Titrate the concentration of this compound. - Check the storage and handling of the streptavidin-fluorophore.[12] |

| High percentage of PI-positive cells in all samples | - Harsh cell handling during harvesting or washing. - Cells were not analyzed promptly after PI staining. | - Use gentle pipetting and centrifugation. - Analyze samples immediately after adding PI. |

Conclusion

The this compound flow cytometry assay provides a sensitive and reliable method for the detection and quantification of apoptosis. By targeting active caspases, this assay allows for the identification of cells in the early to mid-stages of programmed cell death. The use of a biotin-streptavidin detection system offers signal amplification and flexibility in the choice of fluorophore. When combined with a viability dye, this protocol enables the differentiation of various cell populations, providing valuable insights for researchers in various fields, including cancer biology, immunology, and drug discovery.

References

- 1. kumc.edu [kumc.edu]

- 2. abeomics.com [abeomics.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. scispace.com [scispace.com]

- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bosterbio.com [bosterbio.com]

Probing the Inflammasome: Biotin-VAD-FMK for the Study of Inflammasome Activation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. Their activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, active forms. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making the study of its activation mechanisms a key area of research for therapeutic development.

Biotin-VAD-FMK is a powerful tool for investigating inflammasome activation. It is a cell-permeable, irreversible pan-caspase inhibitor that is covalently labeled with biotin.[1][2][3] The valine-alanine-aspartic acid (VAD) peptide sequence targets the active site of caspases, and the fluoromethylketone (FMK) group forms an irreversible covalent bond, effectively trapping the active enzyme. The biotin moiety allows for the subsequent detection and affinity purification of the active caspase-inhibitor complex using streptavidin-based methods.[1][4] This enables researchers to specifically isolate and identify active caspases, providing a direct readout of inflammasome activation.

Mechanism of Action

This compound facilitates the study of inflammasome activation through a straightforward yet elegant mechanism. As a pan-caspase inhibitor, it binds to the catalytic site of various active caspases.[5] Upon inflammasome assembly and subsequent auto-activation of pro-caspase-1, the active caspase-1 becomes a target for this compound. The inhibitor's design as a methyl ester enhances its cell permeability, allowing it to access intracellular active caspases.[6] Once inside the cell, the FMK group forms a stable thioether bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inhibition and biotinylation. The biotinylated active caspase-1 can then be captured using streptavidin-conjugated beads for subsequent analysis by western blot.[4]

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes when using this compound to study inflammasome activation. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Recommended Working Concentrations of this compound

| Cell Type | Typical Concentration Range | Incubation Time | Reference |

| THP-1 macrophages | 10 - 50 µM | 30 - 60 min | [7] |

| Bone marrow-derived macrophages (BMDMs) | 10 - 50 µM | 30 - 60 min | [7] |

| Hepatocytes | Dose-dependent inhibition observed | Not specified | [8] |

| Jurkat cells | Not specified for labeling | Not specified | [7] |

Table 2: Example Results from Affinity Purification of Active Caspase-1

| Experimental Condition | Input (Caspase-1 p20) | Pulldown (Caspase-1 p20) | Fold Enrichment |

| Unstimulated cells | Low/Undetectable | Undetectable | - |

| LPS + Nigericin stimulated cells | Present | Strong Signal | >10-fold |

| LPS + Nigericin + Z-YVAD-FMK | Present | Low/Undetectable | <2-fold |

Experimental Protocols

Protocol 1: In Situ Labeling of Active Caspases in Cell Culture

This protocol describes the labeling of active caspases directly in cultured cells using this compound.

Materials:

-

Cells of interest (e.g., THP-1 macrophages, BMDMs)

-

Complete cell culture medium

-

Inflammasome activators (e.g., LPS, Nigericin, ATP)

-

This compound (stock solution in DMSO, store at -20°C)[8]

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed cells at the desired density and allow them to adhere overnight.

-

Prime the cells with an appropriate stimulus if required (e.g., treat macrophages with LPS for 4 hours to induce pro-IL-1β and NLRP3 expression).

-

Induce inflammasome activation with a second stimulus (e.g., Nigericin, ATP).

-

During the last 30-60 minutes of stimulation, add this compound to the cell culture medium to a final concentration of 10-50 µM.

-

As a negative control, treat a set of stimulated cells with a non-biotinylated pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to adding this compound.

-

Harvest the cells by scraping or centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant. The lysate is now ready for affinity purification.

Protocol 2: Affinity Purification of Biotinylated Active Caspases

This protocol details the isolation of biotin-labeled active caspases from cell lysates using streptavidin-conjugated beads.

Materials:

-

Cell lysate containing biotinylated caspases (from Protocol 1)

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating it with beads (without streptavidin) for 1 hour at 4°C to reduce non-specific binding.

-

Incubate a defined amount of protein lysate (e.g., 500 µg - 1 mg) with an appropriate volume of streptavidin beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Carefully remove the supernatant (this can be saved as the "unbound" fraction).

-

Wash the beads 3-5 times with cold wash buffer.

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted, biotinylated proteins.

Protocol 3: Western Blot Analysis of Active Caspase-1

This protocol describes the detection of the pulled-down active caspase-1 by western blotting.

Materials:

-

Eluted protein sample (from Protocol 2)

-

SDS-PAGE gels

-

Western blot running and transfer buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Caspase-1 (recognizing the p20 subunit)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Caspase-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using a suitable imaging system.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for studying inflammasome activation using this compound.

Conclusion

This compound is an invaluable reagent for the direct detection and isolation of active caspases, providing a robust method for studying inflammasome activation. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this tool in their investigations of inflammatory signaling pathways. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of inflammasome biology and its role in disease.

References

- 1. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Signals in Biotin-V-FMK Western Blots

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in their Biotin-VAD-FMK western blot experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my active caspase bands. What are the primary reasons for a complete loss of signal?

A weak or nonexistent signal can stem from several factors throughout the experimental workflow. The most critical areas to investigate are:

-

Ineffective Apoptosis Induction: The primary reason for no signal is often that the caspases were not activated in your experimental model. Ensure that your method of inducing apoptosis is effective and that you are harvesting cells at the optimal time point for caspase activation.

-

Insufficient Protein Loading: Low abundance of active caspases requires a sufficient amount of total protein to be loaded on the gel. It is recommended to load between 20-50 µg of total protein per lane.

-

Suboptimal this compound Labeling: The concentration of the this compound probe or the incubation time may be insufficient for effective labeling of active caspases.

-

Inefficient Transfer: Poor transfer of proteins from the gel to the membrane, especially for smaller proteins like cleaved caspases, can result in a weak signal.

-

Inactive Streptavidin-HRP or Substrate: The streptavidin-HRP conjugate or the chemiluminescent substrate may have lost activity due to improper storage or being past its expiration date.

Q2: My bands are very faint. How can I increase the signal intensity?

To enhance the intensity of faint bands, consider the following optimization steps:

-

Increase this compound Concentration: If the labeling of active caspases is not saturated, increasing the concentration of the this compound probe during the incubation step can lead to a stronger signal.

-

Optimize Streptavidin-HRP Dilution: The dilution of the streptavidin-HRP conjugate is critical. A dilution that is too high will result in a weak signal. It is recommended to perform a titration to determine the optimal concentration.[1][2]

-

Prolong Incubation Times: Extending the incubation time with the this compound probe or the streptavidin-HRP conjugate can increase signal intensity.[3][4] Some studies have shown that interactions can continue to increase for up to 48 hours.[3][4]

-

Use a More Sensitive Substrate: Switching to a high-sensitivity chemiluminescent substrate can significantly amplify the signal from the HRP enzyme.

-

Choose the Right Membrane: For smaller proteins like cleaved caspases, a PVDF membrane with a 0.22 µm pore size may provide better retention and signal compared to nitrocellulose or PVDF with a larger pore size.

Q3: I am observing high background on my blot, which is obscuring my weak signal. What can I do to reduce the background?

High background can be as problematic as a weak signal. Here are some strategies to minimize it:

-

Optimize Blocking: Insufficient blocking is a common cause of high background. Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C. The choice of blocking agent is also important; 5% BSA in TBST is often preferred over milk for biotin-streptavidin detection systems as milk can contain endogenous biotin.

-

Increase Wash Steps: Increase the number and duration of wash steps after incubation with the streptavidin-HRP conjugate to remove non-specific binding.

-

Titrate Streptavidin-HRP Concentration: An excessively high concentration of streptavidin-HRP can lead to high background. Perform a dilution series to find the concentration that gives the best signal-to-noise ratio.

-

Ensure Purity of Reagents: Use high-purity water and fresh buffers to avoid contaminants that can contribute to background.

Data Presentation: Reagent Concentration and Incubation Time Optimization

Optimizing the concentrations of key reagents and incubation times is crucial for achieving a strong and specific signal. The following tables provide recommended starting ranges for these parameters. It is highly recommended to perform your own titrations to determine the optimal conditions for your specific experimental setup.

| Reagent | Recommended Starting Concentration/Dilution | Optimization Notes |

| This compound | 10-20 µM | Start with the manufacturer's recommendation. If the signal is weak, consider increasing the concentration in increments. |

| Streptavidin-HRP | 1:5,000 - 1:20,000 | The optimal dilution is highly dependent on the supplier and the specific activity of the conjugate. A higher dilution may be necessary for high-sensitivity substrates to avoid signal saturation and high background.[1][2] |

| Total Protein Load | 20-50 µg per lane | For low-abundance active caspases, loading a higher amount of total protein can increase the chances of detection. |

| Step | Recommended Incubation Time | Optimization Notes |

| This compound Labeling | 20-30 minutes at 37°C | This step can be optimized. Longer incubation times may increase labeling efficiency but could also lead to non-specific binding. |

| Blocking | 1 hour at Room Temperature or Overnight at 4°C | Overnight blocking is often more effective at reducing background. |

| Streptavidin-HRP Incubation | 1 hour at Room Temperature | For very weak signals, this incubation can be extended to overnight at 4°C, but be mindful of a potential increase in background.[3][4] |

Experimental Protocols

Detailed Methodology for this compound Labeling and Western Blot

This protocol outlines the key steps for labeling active caspases in cell lysates with this compound and their subsequent detection by western blot.

1. Cell Lysis and Protein Quantification:

-

Induce apoptosis in your cell line using your desired method. Include a negative control of non-induced cells.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. This compound Labeling of Active Caspases:

-

In a microcentrifuge tube, combine 20-50 µg of protein lysate with this compound to a final concentration of 10-20 µM.

-

Incubate the reaction mixture for 20-30 minutes at 37°C.

-

Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes at 95°C.

3. SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with streptavidin-HRP diluted in 5% BSA in TBST (e.g., 1:10,000) for 1 hour at room temperature.[1][2]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

-

Detect the signal using a chemiluminescence imaging system.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for detecting active caspases using this compound western blot.

Caption: Troubleshooting decision tree for weak or no signal in this compound western blots.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Prolonged incubation and stacked film exposure improve sensitivity in western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Biotin-VAD-FMK

Welcome to the technical support center for Biotin-VAD-FMK. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with this reagent, particularly concerning non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It is labeled with biotin, which allows for the detection and isolation of active caspases from cell lysates.[1][2][3] The "VAD" sequence (Val-Ala-Asp) mimics the caspase cleavage site, and the fluoromethylketone (FMK) group forms a covalent bond with the active site of caspases, leading to irreversible inhibition.[4]

Q2: What are the main causes of non-specific binding when using this compound?

Non-specific binding in assays using this compound can arise from several sources:

-

Endogenous Biotin: Many cells and tissues contain naturally biotinylated proteins, which can bind to streptavidin beads and cause background signal.[2][5]

-

Hydrophobic and Ionic Interactions: Proteins in the cell lysate can non-specifically adhere to the streptavidin-coated beads through hydrophobic or ionic interactions.[6]

-

Suboptimal Reagent Concentrations: An excessively high concentration of this compound or streptavidin beads can lead to increased background.

-

Inefficient Blocking and Washing: Inadequate blocking of non-specific binding sites on the beads or insufficient washing after incubation steps can result in high background.[6]

Q3: How can I be sure that the binding I observe is specific to active caspases?

To confirm the specificity of this compound binding, it is recommended to include a negative control where cells are pre-incubated with an unlabeled pan-caspase inhibitor, such as Z-VAD-FMK, before adding this compound.[7] This should block the active sites of caspases and significantly reduce the signal from this compound pull-down.

Troubleshooting Guide: Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing non-specific binding in experiments involving this compound for the pull-down of active caspases.

Problem: High Background in Negative Controls (e.g., untreated cells, beads only)

| Potential Cause | Recommended Solution |

| Endogenous Biotinylated Proteins | Pre-clear the cell lysate by incubating it with streptavidin beads before adding this compound. This will help to deplete endogenous biotinylated proteins. Alternatively, perform a biotin blocking step. |

| Non-Specific Binding to Beads | 1. Optimize Blocking Buffer: The choice of blocking buffer is critical. See Table 1 for a comparison of common blocking agents. 2. Increase Washing Stringency: Modify the composition and number of washes. Refer to Table 3 for recommended wash buffer conditions. |

| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and filtered to remove any precipitates or contaminants. |

Problem: Multiple Non-Specific Bands in Experimental Samples

| Potential Cause | Recommended Solution |

| Suboptimal this compound Concentration | Titrate the concentration of this compound to find the optimal balance between specific signal and background. See Table 2 for recommended concentration ranges. |

| Inadequate Washing | Increase the number of wash steps and/or the stringency of the wash buffer to more effectively remove non-specifically bound proteins. Refer to Table 3. |

| Protein Aggregation | Ensure that the lysis buffer contains sufficient detergent and that the lysate is properly clarified by centrifugation to remove insoluble protein aggregates. |

Data Presentation: Quantitative Recommendations

The following tables provide a summary of recommended starting conditions and optimization strategies for your experiments.

Table 1: Comparison of Blocking Buffers

| Blocking Agent | Typical Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBS or PBS | Good general-purpose blocker. Compatible with biotin-streptavidin systems.[8] | Can have lot-to-lot variability. May not be sufficient for all samples with high non-specific binding. |

| Non-fat Dry Milk | 3-5% (w/v) in TBS or PBS | Inexpensive and readily available. | Contains endogenous biotin and phosphoproteins, which can interfere with detection. Not recommended for biotin-based assays.[2][5] |

| Purified Casein | 1% (w/v) in TBS or PBS | Can provide lower background than milk or BSA. Recommended for applications using biotin-avidin complexes.[5] | More expensive than non-fat dry milk. |

| Fish Gelatin | 0.1-0.5% (w/v) in TBS or PBS | Does not cross-react with mammalian antibodies. | Not recommended for biotin detection systems as it may contain endogenous biotin.[9] |

| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free, reducing the risk of cross-reactivity. | Higher cost compared to individual components. |

Table 2: Recommended this compound Concentration Range

| Application | Cell/Tissue Type | Recommended Starting Concentration | Titration Range |

| In vitro Labeling of Lysates | Various cell lines | 20 µM | 5-50 µM |

| In vivo Labeling of Cells | Cultured cells | 20-50 µM | 10-100 µM |

Note: The optimal concentration is cell-type and stimulus-dependent and should be determined empirically.

Table 3: Wash Buffer Optimization

| Parameter | Standard Condition | More Stringent Condition | Notes |

| Salt Concentration (NaCl or KCl) | 150 mM | 250-500 mM | Increasing salt concentration helps to disrupt ionic interactions.[6] |

| Detergent (Tween-20 or NP-40) | 0.05 - 0.1% | 0.1 - 0.5% | Detergents help to reduce hydrophobic interactions. |

| Number of Washes | 3-4 times | 5-6 times | Increasing the number of washes improves the removal of non-specifically bound proteins. |

| Wash Duration | 5 minutes per wash | 5-10 minutes per wash | Longer incubation times can enhance the dissociation of weakly bound proteins. |

Experimental Protocols

Protocol 1: Pull-Down of Active Caspases using this compound

This protocol outlines a general procedure for the affinity purification of active caspases from cell lysates.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Labeling with this compound:

-

Incubate the clarified cell lysate with the optimized concentration of this compound (e.g., 20 µM) for 1 hour at 37°C.

-

-

Streptavidin Bead Preparation and Incubation:

-

Wash streptavidin-coated magnetic or agarose beads three times with lysis buffer.

-

Add the prepared beads to the this compound-labeled lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with a wash buffer of appropriate stringency (see Table 3).

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using caspase-specific antibodies.

-

Visualizations

Signaling Pathway: Caspase Activation

Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Experimental Workflow: this compound Pull-Down Assay

Caption: A step-by-step workflow for the pull-down of active caspases using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]

- 9. bitesizebio.com [bitesizebio.com]

Biotin-VAD-FMK solubility and stability issues

Welcome to the technical support center for Biotin-VAD-FMK, a cell-permeable, irreversible pan-caspase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this reagent, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a biotin-conjugated, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] Its primary use is as an affinity probe to detect and isolate active caspases from cell lysates in studies of apoptosis.[2][4] The biotin tag allows for the subsequent capture of the inhibitor-bound caspases using streptavidin-conjugated resins.[4]

Q2: What is the mechanism of action of this compound?

This compound contains a valine-alanine-aspartic acid (VAD) peptide sequence, which is a recognition motif for many caspases. The fluoromethylketone (FMK) group covalently and irreversibly binds to the catalytic site of active caspases.[5][6] This mechanism allows for the specific labeling of active caspases.

Q3: How should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][] For in vitro experiments, preparing a stock solution in high-quality, anhydrous DMSO is recommended. For in vivo studies, further dilution in aqueous buffers or specific solvent systems is necessary. If precipitation occurs upon dilution, gentle warming and/or sonication can aid in dissolution.[1]

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C under desiccating conditions.[8] Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q5: Can this compound be used in living cells?

Yes, this compound is designed to be cell-permeable, allowing for the labeling of active caspases within intact cells.[1][5]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation of this compound in aqueous solution | The compound has limited solubility in aqueous buffers. | First, ensure complete dissolution in a minimal amount of DMSO to create a stock solution. For working solutions, slowly add the DMSO stock to the aqueous buffer while vortexing. If precipitation persists, consider using a co-solvent system as detailed in the solubility table below. Gentle warming or sonication may also help.[1] |

| No or weak signal in pull-down/Western blot | 1. Insufficient induction of apoptosis and caspase activation.2. Inhibitor concentration is too low.3. Inefficient cell lysis.4. Incomplete binding to streptavidin beads.5. Inefficient elution from beads. | 1. Confirm apoptosis induction using a positive control or an alternative apoptosis assay.2. Optimize the concentration of this compound (a typical starting concentration is 10 µM).[5]3. Ensure the use of an appropriate lysis buffer that maintains protein integrity.4. Increase incubation time with streptavidin beads and ensure adequate mixing. Use a sufficient volume of beads with high binding capacity.5. Elute by boiling in SDS-PAGE sample buffer containing an excess of free biotin. |

| High background or non-specific bands in Western blot | 1. Non-specific binding of proteins to the streptavidin beads.2. Endogenously biotinylated proteins are being pulled down. | 1. Pre-clear the cell lysate with streptavidin beads before adding this compound-labeled lysate. Increase the stringency of wash steps after the pull-down.2. This is a known issue. Compare results to a control sample not treated with this compound to identify endogenously biotinylated proteins. |

| Inconsistent results between experiments | 1. Instability of the reconstituted compound.2. Variability in experimental conditions. | 1. Aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles. Use freshly opened, high-purity DMSO for reconstitution as hygroscopic DMSO can affect solubility.[1]2. Ensure consistent cell numbers, treatment times, and reagent concentrations across all experiments. |

Quantitative Data

This compound Solubility

| Solvent | Concentration | Observations | Reference |

| DMSO | ≥ 27.3 mg/mL (40.58 mM) | Clear solution. Hygroscopic DMSO can negatively impact solubility. | [1] |

| DMSO | 20 mM | - | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.72 mM) | Clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.72 mM) | Clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.72 mM) | Clear solution. | [1] |

This compound Stability

| Storage Condition | Duration | Reference |

| Solid at -20°C | ≥ 4 years | [2] |

| Stock solution in DMSO at -20°C | 1 year | [1][3] |

| Stock solution in DMSO at -80°C | 2 years | [1][3] |

Experimental Protocols

Activity-Based Protein Profiling (ABPP) of Caspases using this compound

This protocol outlines the use of this compound for the affinity-based profiling of active caspases.

1. Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Induce apoptosis using a known stimulus. Include a negative control of untreated cells.

-

During the final 1-2 hours of culture, add this compound to the cell culture medium to a final concentration of 10-20 µM.[5]

2. Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS to remove excess inhibitor.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a specific IP lysis buffer) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

3. Affinity Purification of Biotin-Labeled Caspases:

-

Pre-clear the lysate by incubating with streptavidin-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add fresh streptavidin beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to capture the biotin-labeled caspases.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with lysis buffer (3-5 times) to remove non-specifically bound proteins.

4. Elution and Analysis by Western Blot:

-

After the final wash, resuspend the beads in 2X SDS-PAGE loading buffer.

-

Boil the samples for 5-10 minutes to elute the captured proteins.

-

Separate the proteins by SDS-PAGE.

-